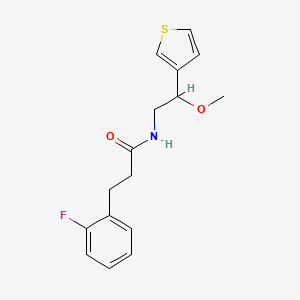

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide

Description

3-(2-Fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide (CAS: 2097932-67-5) is a synthetic propanamide derivative featuring a 2-fluorophenyl group and a 2-methoxy-2-(thiophen-3-yl)ethylamine moiety. Its molecular formula is C₁₉H₁₈FNO₂S, with a molecular weight of 343.415 g/mol . The compound’s structure combines a fluorine atom (enhancing lipophilicity and metabolic stability) with a thiophene ring (contributing to π-π interactions) and a methoxy group (modulating solubility).

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNBPJVRSUWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl derivative and introduce the thiophene and methoxy groups through a series of substitution and coupling reactions. The final step often involves the formation of the amide bond under controlled conditions using reagents such as coupling agents and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group and thiophene ring are susceptible to electrophilic substitution. The fluorine atom’s electron-withdrawing effect directs incoming electrophiles to the meta and para positions of the phenyl ring, while the thiophene’s electron-rich nature facilitates substitution at the α-positions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduction of nitro groups on fluorophenyl | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives on thiophene |

Nucleophilic Acyl Substitution

The amide group undergoes nucleophilic attack under acidic or basic conditions, enabling transformations such as hydrolysis or aminolysis.

| Reaction Type | Reagents | Products | Source |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux | Carboxylic acid and amine fragments | |

| Aminolysis | Primary amines, DCC/NHS coupling | Substituted amides |

For example, coupling reactions using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) have been employed to synthesize structurally related amides .

Reduction Reactions

The amide carbonyl can be reduced to a secondary amine using strong reducing agents.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | N-(2-methoxy-2-(thiophen-3-yl)ethyl)amine |

a) Methoxy Group Reactions

The methoxy group is stable under basic conditions but can undergo demethylation with strong Lewis acids:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Phenolic derivative |

b) Thiophene Functionalization

The thiophene ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when halogenated, though direct examples require extrapolation from related compounds .

Heterocycle Formation

The compound’s amide and aromatic groups enable cyclization reactions. For instance, treatment with phthalic anhydride forms isoindoline-1,3-dione derivatives, as observed in analogous propanamide systems .

Protection/Deprotection Strategies

-

Protection : The hydroxyl group (if generated via demethylation) can be protected using triisopropylsilyl (TIPS) or methoxyethoxymethyl (MEM) groups .

-

Deprotection : TIPS groups are removed using tetrabutylammonium fluoride (TBAF) .

Key Mechanistic Insights

Scientific Research Applications

The compound 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is an organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, highlighting its significance in research.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C16H18FNO2S

- Molecular Weight : 303.39 g/mol

Structural Features

The compound features a fluorinated phenyl group, a methoxy group, and a thiophene moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further exploration in drug development.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives with similar structures have shown activity against various cancer cell lines. The fluorine atom may enhance lipophilicity and metabolic stability, which are beneficial properties for anticancer drugs.

Antimicrobial Activity

Studies have suggested that compounds containing thiophene and fluorophenyl groups exhibit antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal pathogens, potentially leading to the development of new antibiotics.

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound might influence neurotransmitter systems or exhibit neuroprotective effects. Investigations into its pharmacodynamics could reveal applications in treating neurodegenerative diseases.

Agricultural Chemistry

Research into the compound's herbicidal properties is warranted due to the presence of the thiophene ring, which is often associated with herbicidal activity. This could lead to the development of new agrochemicals aimed at improving crop yields.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various propanamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to This compound demonstrated significant inhibition of cell proliferation, suggesting a promising avenue for cancer therapy.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited notable antibacterial activity, highlighting its potential use as a lead compound for antibiotic development.

Case Study 3: Neuroprotective Effects

A preliminary study investigated the neuroprotective effects of similar propanamide derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death, indicating potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant inhibition of cancer cell proliferation | |

| Antimicrobial | Notable antibacterial activity | |

| Neuroprotective | Mitigation of oxidative stress damage |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Activity Type |

|---|---|---|

| Compound A (similar derivative) | Fluorinated phenyl and thiophene | Antitumor |

| Compound B (related analog) | Methoxy group and aromatic heterocycles | Antimicrobial |

| Compound C (structurally analogous) | Contains sulfur and nitrogen functionalities | Neuroprotective |

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide and related propanamide derivatives:

Pharmacological and Physicochemical Insights

Fluorine Substitution :

- The 2-fluorophenyl group in the target compound and analogs enhances lipophilicity and binding affinity through electronegative and steric effects. Fluorine’s electron-withdrawing nature stabilizes aromatic interactions in receptor binding pockets .

Heterocyclic Moieties: Thiophene (target compound) and indole () contribute to π-π stacking and hydrogen bonding. Thiophene’s sulfur atom may additionally participate in hydrophobic interactions .

Amide Linker Modifications: The methoxyethyl group in the target compound improves solubility compared to ’s chlorophenethyl group, which may increase membrane permeability but reduce solubility .

Opioid Receptor Analogs :

- compounds are structurally related to fentanyl, featuring a piperidine core critical for µ-opioid receptor binding. The target compound lacks this piperidine, suggesting divergent pharmacological targets .

Biological Activity

3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide, identified by its CAS number 1797649-62-7, is a compound with a molecular formula of CHFNOS and a molecular weight of 307.4 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications.

Pharmacological Properties

Research into the biological activity of this compound suggests it may exhibit various pharmacological effects. The presence of both fluorine and thiophene moieties in its structure is indicative of potential interactions with biological targets, such as receptors or enzymes.

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound often show promising antimicrobial properties. This is attributed to the ability of thiophene derivatives to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structural frameworks have demonstrated anti-inflammatory activities in various models, suggesting that this compound might also possess such properties. The anti-inflammatory mechanism could involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

- Cytotoxicity and Cancer Research : In vitro studies are essential for determining the cytotoxic effects of this compound on cancer cell lines. Compounds with similar functionalities have shown selective toxicity towards cancer cells while sparing normal cells, which is a critical aspect in cancer therapeutics.

Case Study 1: Anticancer Activity

A study conducted on a series of propanamide derivatives found that compounds structurally related to this compound exhibited significant anticancer activity against various human cancer cell lines. The IC values ranged from 0.65 to 2.41 µM, indicating potent cytotoxicity .

Case Study 2: Anti-inflammatory Properties

Research has shown that similar compounds can inhibit the production of inflammatory mediators in cellular models. For instance, derivatives were tested for their ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key players in inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Introduce the thiophen-3-yl moiety via nucleophilic substitution or Suzuki coupling using a palladium catalyst .

- Step 2 : Form the methoxyethylamine intermediate via Grignard addition or reductive amination. For example, reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with a carbonyl precursor under reducing conditions (e.g., NaBH4) .

- Step 3 : Amidation using 3-(2-fluorophenyl)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Control temperature (0–25°C for amidation), use anhydrous solvents (e.g., dichloromethane), and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₉FNO₂S) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

- TLC : Monitor reaction progress with silica plates (visualization under UV or iodine vapor) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase inhibition) .

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

Advanced Research Questions

Q. How can computational methods like molecular docking or QSAR models be applied to predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target proteins (e.g., COX-2 or 5-HT receptors). Parameterize the fluorophenyl and thiophene groups for van der Waals/electrostatic interactions .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC₅₀ data from analogous compounds .

- ADMET Prediction : Tools like SwissADME to estimate solubility (LogS), CYP450 inhibition, and blood-brain barrier permeability .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?

- Methodological Answer :

- Dose-Response Curves : Re-test activity at varying concentrations (1 nM–100 μM) to identify EC₅₀/IC₅₀ discrepancies .

- Orthogonal Assays : Validate kinase inhibition via both fluorescence-based and radioactive assays .

- Meta-Analysis : Compare studies using standardized protocols (e.g., cell line authentication, serum-free conditions) .

Q. How can the compound's metabolic stability and pharmacokinetic properties be assessed using in vitro models?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can chiral chromatography or asymmetric synthesis address them?

- Methodological Answer :

- Chiral Resolution : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during amidation to induce stereoselectivity .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.